
2-(2,3-Dimethylphenoxymethyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2,3-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2,3-dimethylphenoxymethyl)phenyl bromide+Zn→2-(2,3-dimethylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems may be employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions like Negishi coupling, where it forms carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium or nickel catalysts, organic halides, and bases.
Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure optimal reactivity and selectivity.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Aplicaciones Científicas De Investigación
2-(2,3-dimethylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules or synthesize bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism by which 2-(2,3-dimethylphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with a metal catalyst (e.g., palladium or nickel). This transmetalation step is crucial in cross-coupling reactions, where the organozinc species transfers its organic group to the metal catalyst, which then facilitates the formation of a new carbon-carbon bond with an organic halide.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- 2-methylphenylzinc bromide
- 3-methylphenylzinc bromide
Uniqueness
2-(2,3-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the 2,3-dimethylphenoxymethyl group can provide steric and electronic effects that differentiate it from other organozinc compounds, making it particularly useful in certain synthetic applications.
Propiedades
Fórmula molecular |
C15H15BrOZn |
|---|---|
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1,2-dimethyl-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;;/h3-8,10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
FGDNFQOOBGTJID-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=CC=C1)OCC2=CC=CC=[C-]2)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[azetidine-3,2'-chroman]-5'-ol hydrochloride](/img/structure/B14883783.png)
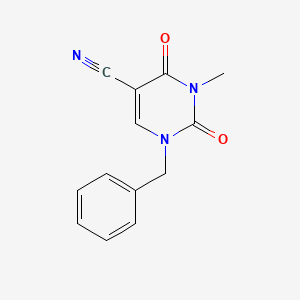

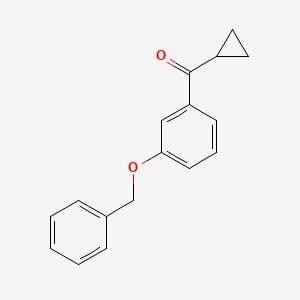
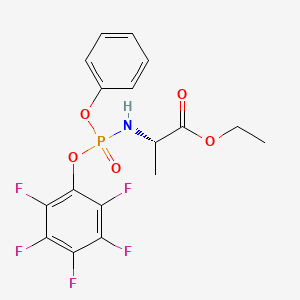
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)

![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)

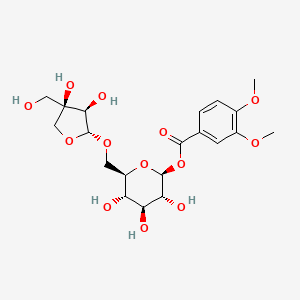

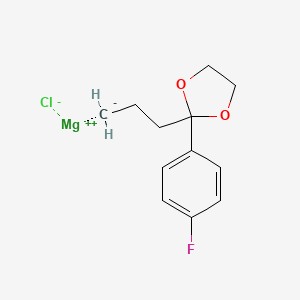

![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
